molecular formula C17H17NO4 B4480639 3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide

3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B4480639
M. Wt: 299.32 g/mol
InChI Key: XPKAYFQUINFQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide is an organic compound that features a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide typically involves the reaction of 1,3-benzodioxole with 2-methoxyphenylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction conditions may include a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanamide

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide is unique due to the presence of both the benzodioxole ring and the methoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-20-14-5-3-2-4-13(14)18-17(19)9-7-12-6-8-15-16(10-12)22-11-21-15/h2-6,8,10H,7,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKAYFQUINFQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(2H-1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.